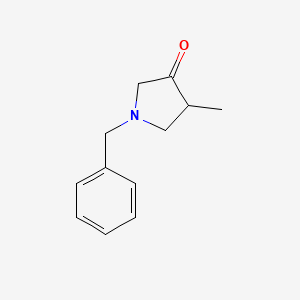

1-Benzyl-4-methylpyrrolidin-3-one

描述

Contextualization within Pyrrolidinone Chemistry

Pyrrolidinones, also known as γ-lactams, are a significant class of nitrogen-containing heterocyclic compounds. Their five-membered ring structure is a common motif found in a wide array of natural products, including many alkaloids. researchgate.net The pyrrolidinone nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives have shown a broad spectrum of biological activities.

The chemistry of pyrrolidinones is rich and varied, offering multiple reaction sites for functionalization. The lactam nitrogen can be substituted, and the carbon atoms of the ring can undergo various transformations. nih.gov This versatility makes pyrrolidinones valuable intermediates in organic synthesis, serving as precursors for compounds like specialized amino acids and other complex alkaloids. The presence of sp³-hybridized carbons in the saturated ring allows for three-dimensional diversity, a desirable trait in the design of novel drug candidates. sigmaaldrich.com

Significance in Organic Synthesis and Medicinal Chemistry

The significance of 1-Benzyl-4-methylpyrrolidin-3-one is best understood by examining its structural components and the applications of closely related analogs. The benzyl (B1604629) group on the nitrogen is a common protecting group in organic synthesis, which can often be removed under hydrogenolysis conditions. The pyrrolidin-3-one core itself is a valuable synthetic intermediate.

While specific research on this compound is not extensively documented, the unmethylated parent compound, 1-Benzyl-3-pyrrolidinone (B141626), serves as a well-studied proxy for its synthetic utility. 1-Benzyl-3-pyrrolidinone is used as a starting material for the synthesis of various complex molecules. sigmaaldrich.comguidechem.com For instance, it is a precursor for creating chiral, enantiopure 1-benzyl-3-hydroxypyrrolidine through enzymatic asymmetric reduction. sigmaaldrich.com This hydroxylated product is a well-known intermediate for a variety of pharmaceutical compounds. sigmaaldrich.com

Furthermore, 1-Benzyl-3-pyrrolidinone has been employed as a reactant in the synthesis of vinyl triflates and highly functionalized diazabicycles, demonstrating its role as a versatile building block. sigmaaldrich.comguidechem.com The addition of a methyl group at the 4-position, as seen in the title compound, introduces a chiral center and alters the steric and electronic properties of the ring. This modification provides chemists with a different, yet related, starting material to generate novel molecular architectures, which is a crucial aspect of drug discovery and development. The synthesis of various substituted 1-benzylpyrrolidin-2-one derivatives has been explored for potential nootropic (cognitive-enhancing) activities, indicating the general interest in this class of compounds for medicinal chemistry applications.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXHIJHCRCPVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497980 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69079-25-0 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-methylpyrrolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 4 Methylpyrrolidin 3 One and Its Derivatives

Conventional and Modern Synthetic Routes

The construction of the 1-benzyl-4-methylpyrrolidin-3-one core can be achieved through several synthetic pathways, broadly categorized into multistep syntheses and cyclization reactions.

Multistep Synthesis Strategies

Multistep syntheses often commence from acyclic precursors or involve the modification of existing cyclic systems. A common approach involves the Dieckmann condensation of an appropriate amino diester, followed by decarboxylation and subsequent N-benzylation and C-methylation.

Cyclization reactions represent a more direct approach. One such method is the intramolecular cyclization of haloamines. For example, a suitably substituted γ-halo-β-methyl-N-benzylaminoketone can undergo intramolecular nucleophilic substitution to form the pyr

Advanced Synthetic Transformations and Derivatization

Strategies for Introducing Complex Substituents

While direct examples for this compound are not available, the functionalization of the pyrrolidinone core is a well-established field. The primary sites for introducing substituents are the nitrogen atom, the carbon atoms alpha to the carbonyl group (C2 and C4), and the carbonyl group itself. For the target compound, the nitrogen is already substituted with a benzyl (B1604629) group, and the C4 position holds a methyl group. Therefore, derivatization would likely target the C2 and C5 positions or involve reactions at the C3-ketone.

One common strategy involves the generation of an enolate at the C2 position, followed by reaction with various electrophiles. For the related compound 1-Benzyl-3-pyrrolidinone (B141626) , it has been used as a starting reagent for the synthesis of vinyl triflates. sigmaaldrich.com This transformation involves the deprotonation alpha to the ketone and subsequent trapping of the enolate with a triflating agent, demonstrating the reactivity of the alpha-carbon. This approach could theoretically be applied to introduce a wide range of substituents at the C2 position of this compound.

Another key strategy is the modification of the carbonyl group itself. For instance, reductive amination of the ketone would introduce an amine functionality, which serves as a versatile handle for further elaboration. This is a common transformation for cyclic ketones in pharmaceutical synthesis.

Furthermore, multi-component reactions offer a powerful method for constructing complex substituted pyrrolidinone rings from acyclic precursors. A three-component reaction involving an aldehyde (e.g., benzaldehyde), an amine, and an activated keto-ester can yield highly substituted pyrrolin-2-ones, which are close relatives of the target compound. beilstein-journals.org These structures can then undergo further reactions to introduce additional complexity. beilstein-journals.org

Reactivity and Reaction Mechanisms of 1 Benzyl 4 Methylpyrrolidin 3 One

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group in 1-benzyl-4-methylpyrrolidin-3-one is a primary site for nucleophilic attack. This reactivity is fundamental to the synthesis of various derivatives. For instance, the addition of nucleophiles to the imine intermediate, formed from the ketone and an amine, is a key step in many synthetic pathways. While the addition of hard nucleophiles like hydride reagents to imines is well-established, the addition of softer nucleophiles can be less straightforward. researchgate.net

Grignard reagents have been utilized in reactions with related heterocyclic ketones to form new carbon-carbon bonds at the carbonyl carbon. For example, the addition of substituted benzylmagnesium chlorides to 3,4-dihydroisoquinolines proceeds via nucleophilic attack on the imine functionality. researchgate.net This highlights a common strategy where the ketone is first converted to a more reactive imine intermediate to facilitate the addition of certain nucleophiles.

Alpha-Functionalization Reactions (e.g., alkylation, halogenation)

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is susceptible to functionalization due to the electron-withdrawing effect of the ketone, which increases the acidity of the α-protons. This allows for a range of reactions, including alkylation and halogenation.

Alkylation at the α-position of similar cyclic ketones is a common strategy in organic synthesis. For example, the alkylation of 1-hydroxyimidazole (B8770565) derivatives with benzyl (B1604629) halides selectively occurs at the oxygen or nitrogen atoms, demonstrating the possibility of controlling the position of functionalization. researchgate.net While direct α-alkylation of this compound is not extensively detailed in the provided results, the principles of enolate chemistry suggest its feasibility. The formation of an enolate by treatment with a suitable base would generate a nucleophilic α-carbon, which can then react with an electrophile like an alkyl halide.

Redox Chemistry: Reduction of the Ketone Functionality

The ketone group of this compound can be readily reduced to a hydroxyl group, opening pathways to a variety of substituted pyrrolidines.

The reduction of cyclic ketones can lead to the formation of different stereoisomers of the corresponding alcohol. The use of specific reducing agents and reaction conditions can control the stereochemical outcome of this transformation. For instance, the reduction of β-hydroxy ketones with titanium(IV) isopropoxide and polymethylhydrosiloxane (B1170920) (PMHS) can proceed with high diastereoselectivity to yield syn-1,3-amino alcohols. organic-chemistry.org

In a study on the reduction of a related compound, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, using sodium borohydride (B1222165) in the presence of metal chlorides like zinc chloride, it was observed that the addition of the metal salt did not alter the product outcome but did increase the reaction yield. researchgate.net The stereoselectivity in such reductions is often attributed to the coordinating ability of the metal ion, which can direct the approach of the hydride reagent. researchgate.net Enzymatic reductions also offer a powerful method for achieving high enantioselectivity. For example, the ketoreductase-catalyzed reduction of 1-benzyl-3-pyrrolidinone (B141626) yields enantiopure 1-benzyl-3-hydroxypyrrolidine. sigmaaldrich.com

Reductive amination is a highly versatile method for the synthesis of amines from ketones. This process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing imines in the presence of ketones. masterorganicchemistry.comresearchgate.net

An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine from 1-benzyl-4-methylpiperidin-3-one (B104484) utilizes methanolic methylamine (B109427) in the presence of titanium(IV) isopropoxide, followed by reduction. google.com Titanium(IV) isopropoxide acts as a Lewis acid, activating the ketone towards amine addition. masterorganicchemistry.com This strategy is widely applicable for the synthesis of primary, secondary, and tertiary amines.

| Reagent System | Substrate | Product | Notes |

| Methanolic methylamine, Ti(OiPr)₄ | 1-Benzyl-4-methylpiperidin-3-one | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine | Part of a multi-step synthesis. google.com |

| NaBH₃CN | Aldehydes/Ketones and Amines | Substituted Amines | Selectively reduces imines. masterorganicchemistry.com |

| NaBH(OAc)₃ | Aldehydes/Ketones and Amines | Substituted Amines | Alternative to NaBH₃CN. masterorganicchemistry.comresearchgate.net |

Reactions Involving the N-Benzyl Moiety (e.g., debenzylation)

The N-benzyl group in this compound serves as a protecting group for the pyrrolidine (B122466) nitrogen. This group can be removed through various methods, most commonly via catalytic hydrogenation. organic-chemistry.org

Debenzylation is a crucial step in many synthetic sequences to liberate the secondary amine for further functionalization. For example, in the synthesis of a key intermediate for the drug Tofacitinib, a debenzylation step is employed. google.com Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, often in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent. organic-chemistry.org It is important to note that under certain hydrogenation conditions, other functional groups in the molecule, such as double bonds, may also be reduced. sciforum.net However, specific reaction conditions can be chosen to achieve chemoselective debenzylation. For instance, using a combination of BCl₃ and a cation scavenger allows for the debenzylation of aryl benzyl ethers without affecting other functional groups. organic-chemistry.org

| Reaction | Reagents | Notes |

| Catalytic Hydrogenation | Pd/C, H₂ | Common method for N-debenzylation. organic-chemistry.org |

| Transfer Hydrogenation | Pd/C, 1,4-cyclohexadiene | Used when other reducible groups are present. organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Chemoselective debenzylation. organic-chemistry.org |

Mechanistic Investigations of Key Transformations through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound and related compounds is crucial for optimizing reaction conditions and predicting outcomes. Computational studies, such as those using Density Functional Theory (DFT), have been employed to explore the mechanistic aspects of reactions involving similar pyrrolidinone structures. For example, the mechanism of the reaction between a 3-pyrrolin-2-one derivative and an amine was investigated in detail using computational methods, providing insights into the reaction pathway at a molecular level. beilstein-journals.orgbeilstein-journals.org

Spectroscopic techniques like NMR and mass spectrometry are essential for elucidating the structures of reaction products and intermediates. beilstein-journals.org Kinetic studies can provide information about the rates of reaction and help to understand the factors that influence reactivity. For instance, the equilibrium constant for the ketoreductase-catalyzed reduction of 1-benzyl-3-pyrrolidinone has been measured, providing quantitative data on this transformation. sigmaaldrich.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectral Analysis for Proton Environments

A ¹H NMR spectrum for 1-Benzyl-4-methylpyrrolidin-3-one would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the pyrrolidine (B122466) ring. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) would reveal the connectivity of the protons.

Expected Proton Environments:

Aromatic protons on the benzyl group.

Methylene protons of the benzyl group (CH₂).

Protons on the pyrrolidine ring at positions 2, 4, and 5.

Protons of the methyl group at position 4.

Without experimental data, a specific data table cannot be generated.

¹³C NMR Spectral Analysis for Carbon Environments

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Carbon Environments:

Carbonyl carbon (C=O) at position 3.

Aromatic carbons of the phenyl ring.

Methylene carbon of the benzyl group.

Carbons of the pyrrolidine ring at positions 2, 4, and 5.

Methyl carbon at position 4.

Without experimental data, a specific data table cannot be generated.

Conformational Analysis via NMR

The pyrrolidine ring is not planar and can exist in different conformations (envelope or twist). Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments would allow for the determination of the preferred conformation of the ring and the relative stereochemistry of the substituents.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₂H₁₅NO), the expected exact mass would be calculated and compared to the experimental value.

Without experimental data, a specific data table cannot be generated.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the case of this compound, collision-induced dissociation (CID) would likely initiate fragmentation at several key points within the molecule's structure.

A primary and highly characteristic fragmentation pathway involves the cleavage of the bond between the benzyl group and the nitrogen atom of the pyrrolidinone ring. This heterolytic cleavage is expected to be a dominant process due to the stability of the resulting benzyl cation, which can rearrange to the highly stable tropylium (B1234903) ion (C₇H₇⁺). nih.gov This fragment would produce a prominent peak in the mass spectrum at a mass-to-charge ratio (m/z) of 91. nih.gov

Further fragmentation of the pyrrolidinone ring itself can occur. Potential pathways include the loss of a carbon monoxide (CO) molecule from the ketone group, followed by subsequent ring-opening and fragmentation. The presence of the methyl group at the C4 position would also influence the fragmentation pattern, potentially leading to the loss of a methyl radical (•CH₃) or other characteristic neutral losses. The investigation of fragmentation characteristics of similar structures, such as peptides containing benzyl-aminated lysyl residues, has revealed two main fragmentation pathways: one leading to sequence ions and another involving side-chain cleavage, which supports the proposed formation of a benzylic or tropylium carbocation. nih.gov The study of fentanyl and its analogues, which also contain N-benzyl groups, further corroborates that cleavage of the benzyl moiety is a conserved and significant fragmentation pathway. researchgate.net

A proposed fragmentation pathway for this compound is detailed below:

Initial Ionization : The molecule is ionized, typically forming the protonated molecule [M+H]⁺.

Benzylic Cleavage : The most favorable fragmentation is the loss of the benzyl group, leading to the formation of the tropylium ion at m/z 91.

Ring Fragmentation : The remaining pyrrolidinone fragment can undergo further fragmentation, such as the loss of CO (28 Da) or other small neutral molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. oregonstate.edu The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its key structural features.

The most prominent and easily identifiable peak would be from the carbonyl (C=O) group of the ketone within the pyrrolidinone ring. libretexts.org This strong absorption is typically observed in the range of 1750-1680 cm⁻¹. masterorganicchemistry.com The exact position would be influenced by the ring strain of the five-membered ring.

Other significant absorptions include:

Aromatic C-H Stretching : Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H bonds on the benzyl group's aromatic ring. libretexts.org

Aliphatic C-H Stretching : Strong bands appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) correspond to the C-H bonds of the pyrrolidinone ring and the methyl group. libretexts.org

C-N Stretching : The stretching vibration of the tertiary amine's C-N bond would appear in the fingerprint region, typically between 1250-1020 cm⁻¹.

Aromatic C=C Stretching : Medium to weak absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the benzene (B151609) ring. libretexts.org

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1750-1680 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100-3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Tertiary Amine (C-N) | Stretch | 1250-1020 | Medium |

This pattern of absorptions provides a unique spectral fingerprint for the molecule, allowing for its unambiguous identification.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

A single-crystal X-ray diffraction study would first determine the unit cell parameters (a, b, c, α, β, γ) and the space group in which the compound crystallizes. mdpi.com For example, related heterocyclic compounds have been found to crystallize in triclinic or monoclinic systems. mdpi.comscichemj.org The analysis would reveal the planarity or conformation of the pyrrolidinone ring; for instance, similar five-membered rings are often found in an envelope conformation. scichemj.org

Crucially, this compound possesses a chiral center at the C4 carbon atom, meaning it can exist as two non-superimposable mirror images (enantiomers). X-ray crystallography is one of the few techniques capable of determining the absolute configuration (R or S) of a chiral molecule, provided that a suitable single crystal of one enantiomer is analyzed. wikipedia.org This is often achieved through the use of anomalous dispersion effects or by co-crystallizing the compound with a known chiral auxiliary. If the crystal contains an equal mixture of both enantiomers (a racemate), it will crystallize in a centrosymmetric space group, and the analysis will show the presence of both R and S forms. nih.gov

The table below illustrates the type of data that would be obtained from an X-ray crystallographic analysis.

| Crystallographic Parameter | Description |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Angles defining the conformation of the molecule. |

| Absolute Configuration | The spatial arrangement at the chiral center (e.g., R or S). |

Computational and Theoretical Studies of 1 Benzyl 4 Methylpyrrolidin 3 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict various properties, including bond lengths, bond angles, and electronic characteristics, which are essential for understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For compounds structurally related to 1-Benzyl-4-methylpyrrolidin-3-one, DFT, often using the B3LYP functional with a 6-31G(d,p) basis set, is employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.netnih.gov

Studies on analogous heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, demonstrate the utility of DFT in obtaining optimized molecular structures. nih.govnih.gov These calculations provide data on structural parameters like bond lengths and angles, as well as thermodynamic properties. Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in assessing the chemical reactivity and kinetic stability of the molecule. nih.gov For instance, in a study on a benzyl-substituted triazolone, the molecular structure, vibrational frequencies, and electronic properties were all calculated using the DFT/B3LYP/6-31G(d,p) method. nih.gov

The table below summarizes typical parameters obtained from DFT calculations for related heterocyclic compounds.

| Computational Parameter | Typical Method | Information Gained |

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Predicts stable 3D structure, bond lengths, and angles. nih.gov |

| HOMO-LUMO Energies | DFT/B3LYP/6-31G(d,p) | Determines electronic transition properties and chemical reactivity. nih.gov |

| Mulliken Atomic Charges | DFT/B3LYP/6-31G(d,p) | Indicates the electron distribution and identifies electrophilic/nucleophilic sites. researchgate.net |

| Vibrational Frequencies | DFT/B3LYP/6-31G(d,p) | Predicts the infrared (IR) spectrum for comparison with experimental data. nih.gov |

Conformational Analysis and Energy Minimization Studies

Molecules with rotatable bonds, like the benzyl (B1604629) group in this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformations, which are crucial for determining how the molecule interacts with biological targets.

This process involves systematically rotating flexible bonds and calculating the potential energy of each resulting conformation. The structures are then subjected to energy minimization to find the local and global energy minima. In a study of 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, a compound with a similar benzyl group, conformational analysis was performed to understand its three-dimensional structure and rationalize its pharmacological activity. Such studies are vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a protein or receptor.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be used to model chemical reactions, elucidating the step-by-step pathway from reactants to products. This involves identifying intermediate structures and, crucially, the high-energy transition states that represent the energy barriers for the reaction. While specific computational studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in the searched literature, the general methodology is well-established.

Such analyses would typically involve mapping the potential energy surface of the reaction. For example, in the synthesis of related heterocyclic systems, computational methods can model the addition of nucleophiles to imine intermediates, a common step in the formation of such rings. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction mechanism and identify rate-limiting steps. This information is invaluable for optimizing reaction conditions to improve yield and purity.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. By synthesizing and testing a series of derivatives, researchers can identify which parts of the molecule are essential for its function. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses molecular descriptors to create a mathematical relationship between chemical structure and activity.

For derivatives of the pyrrolidinone core, SAR studies are crucial for developing new agents with enhanced properties. In research focused on nootropic agents, new molecules based on a 1-benzyl-pyrrolidin-2-one scaffold were designed and synthesized. The introduction of different substituents was planned to increase lipophilicity and improve binding to biological targets. By comparing the biological activity of these derivatives, researchers can establish an SAR. For example, studies on a series of 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones identified specific derivatives with the most promising nootropic activity, demonstrating a clear link between their specific chemical structures and their observed biological effects.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of their activity.

For derivatives of the 1-benzylpyrrolidinone scaffold, molecular docking has been successfully applied to predict their binding affinity to various biological targets. In the search for new nootropic agents, derivatives were docked into glutamate (B1630785) and acetylcholine (B1216132) receptors. The results indicated that the stability of the ligand-receptor complexes was due to favorable geometric positioning, the formation of hydrogen bonds, and other intermolecular interactions.

Similarly, a study on 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one used molecular docking to investigate its interaction with the EGFR kinase domain ATP binding site. The docking results suggested that this interaction could be responsible for the compound's observed anticancer activity.

The table below shows representative findings from a molecular docking study on related compounds, highlighting the type of data generated.

| Derivative Compound | Target Protein | Binding Affinity (Affinity DG, kcal/mol) | Key Interactions Noted | Source |

| Hit Compound 7a | Nootropic Target | Specific value not provided, but showed positive correlation with experimental data | Hydrogen bonds, intermolecular electrostatic, and donor-acceptor interactions | |

| 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | EGFR Kinase Domain | Specific value not provided, but indicated potential for activity | Interaction with ATP binding site |

Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-protein complex over time. MD provides insights into the stability of the binding, the flexibility of the protein and ligand, and the specific interactions that are maintained throughout the simulation, offering a more dynamic and realistic view of the binding event.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Synthetic Intermediate for Bioactive Compounds

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. nih.govunipa.it The versatility of this scaffold allows for extensive chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. nih.govresearchgate.net 1-Benzyl-4-methylpyrrolidin-3-one, with its specific substitution pattern, serves as a crucial precursor in the development of novel therapeutics across various disease areas.

Exploration of the Pyrrolidinone Scaffold as Analogous Intermediates for Therapeutically Relevant Molecules (e.g., Janus Kinase Inhibitor Precursors, drawing parallels with piperidinone studies)

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, making them attractive targets for the treatment of autoimmune diseases and cancer. nih.gov While many JAK inhibitors are based on a pyrrolo[2,3-d]pyrimidine scaffold, the exploration of other heterocyclic systems is an active area of research. nih.govgoogle.com

Drawing a parallel to the use of piperidinone scaffolds in medicinal chemistry, the pyrrolidinone core of this compound offers a three-dimensional framework that can be strategically elaborated to target the ATP-binding site of JAK enzymes. acs.org The benzyl (B1604629) group at the N1 position can influence solubility and interactions with the protein surface, while the methyl group at the C4 position introduces a chiral center, allowing for stereoselective interactions. The ketone at the C3 position provides a handle for further chemical modifications, such as the introduction of various side chains to enhance potency and selectivity. Although direct examples of this compound as a JAK inhibitor precursor are not extensively documented, the established success of related heterocyclic scaffolds, like pyrrolo[2,3-d]pyrimidines, underscores the potential of pyrrolidinone-based compounds in this therapeutic area. nih.govacs.org

| Drug/Compound Class | Scaffold | Therapeutic Target | Reference |

| Ritlecitinib | Pyrrolopyrimidine | JAK3 | acs.org |

| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAKs | nih.gov |

| Baricitinib | Pyrrolo[2,3-d]pyrimidine | JAKs | nih.gov |

| Filgotinib | Pyrrolo[2,3-d]pyrimidine | JAKs | nih.gov |

Precursor for Quinolone Antibacterial Agents

Quinolones are a major class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govuomus.edu.iq The incorporation of a pyrrolidine (B122466) ring at the C-7 position of the quinolone nucleus has been a highly successful strategy for enhancing antibacterial activity, particularly against Gram-positive bacteria. nih.govacs.orgresearchgate.net

The 3-amino-pyrrolidinyl moiety is a common feature in many potent quinolone antibiotics. This compound can be readily converted to the corresponding 3-aminopyrrolidine (B1265635) derivative, which can then be coupled to the quinolone core. The substituents on the pyrrolidine ring, such as the benzyl and methyl groups in the parent compound, can significantly impact the pharmacokinetic and pharmacodynamic properties of the final antibiotic. For instance, these groups can influence the compound's solubility, cell permeability, and interaction with the bacterial target enzymes. nih.gov

| Quinolone Side Chain | Impact on Activity |

| 3-Amino-1-pyrrolidinyl | Enhanced Gram-positive activity |

| Oxime-substituted (aminomethyl)pyrrolidines | Potent antimicrobial activity against Gram-positive and Gram-negative organisms |

Intermediate in the Synthesis of Nootropic Agents

Nootropic agents, also known as "smart drugs," are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The pyrrolidone scaffold is a hallmark of the racetam class of nootropics, with piracetam (B1677957) being the most well-known member. nih.gov These compounds are structurally related to the neurotransmitter GABA.

While many racetams feature a 2-pyrrolidinone (B116388) structure, research has shown that the 2-pyrrolidinone moiety itself may not be essential for the cognition-enhancing effects. nih.gov This opens the door for the exploration of other pyrrolidinone isomers, such as those derived from this compound. The benzyl and methyl substitutions could modulate the lipophilicity and metabolic stability of the resulting nootropic agents, potentially leading to improved brain penetration and a more favorable pharmacological profile. nih.gov

Building Block for PDE9 Inhibitors

Phosphodiesterase 9 (PDE9) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including neuronal signaling. nih.gov Inhibition of PDE9 has emerged as a promising therapeutic strategy for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net

The development of PDE9 inhibitors has largely focused on heterocyclic scaffolds, particularly pyrazolopyrimidinones, which mimic the structure of the natural substrate. nih.govresearchgate.net While direct evidence for the use of this compound as a PDE9 inhibitor building block is limited, the broader principle of utilizing heterocyclic structures to target the active site of phosphodiesterases is well-established. mdpi.com The pyrrolidinone core can serve as a template for the design of novel PDE9 inhibitors, with the substituents providing opportunities to optimize binding affinity and selectivity.

Scaffold for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in DNA repair. youtube.com Inhibiting PARP can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA mutations. youtube.comecancer.org

Several approved PARP inhibitors feature heterocyclic scaffolds, such as phthalazinones and benzimidazoles. nih.gov The pyrrolidine ring has also been incorporated into the design of potent PARP inhibitors. For example, derivatives of benzimidazole (B57391) carboxamide containing a pyrrolidine moiety have shown significant PARP inhibitory activity. nih.gov A patent has also described pyridazinone derivatives as PARP inhibitors. google.com this compound can serve as a starting point for the synthesis of such compounds, where the pyrrolidinone ring acts as a central scaffold to which other pharmacophoric groups can be attached.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. mdpi.comnih.govnih.gov The pyrrolidine scaffold is an excellent platform for SAR studies due to its conformational flexibility and the multiple points at which substituents can be introduced. nih.govresearchgate.netdntb.gov.ua

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, medicinal chemists can identify key structural features required for a desired pharmacological effect. For instance, SAR studies on pyrrolidine derivatives have been conducted to optimize their activity as analgesic and anti-inflammatory agents, and as inhibitors of aminoglycoside acetyltransferases. mdpi.comnih.gov

Key modifications in SAR studies of pyrrolidine derivatives often involve:

Substitution at the N1 position: Altering the N-benzyl group can impact potency, selectivity, and pharmacokinetic properties.

Stereochemistry at the C4 position: The stereochemistry of the methyl group can be crucial for enantioselective interactions with biological targets.

Modification of the C3-ketone: The ketone can be reduced to a hydroxyl group or converted to other functional groups to explore different binding interactions.

Introduction of substituents at other positions: Adding substituents to the pyrrolidine ring can further probe the steric and electronic requirements of the target binding site.

The insights gained from such SAR studies are invaluable for the rational design of more potent and selective drug candidates based on the this compound scaffold.

| Compound Class | Therapeutic Target/Application | Key SAR Findings | Reference |

| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6′-N-acetyltransferase Type Ib | Modifications at different positions on the pyrrolidine scaffold have varied effects on inhibitory properties. | mdpi.comnih.govnih.gov |

| Pyrrolidine Derivatives | Analgesic and Anti-inflammatory | Specific substitutions on the pyrrolidine ring led to compounds with high anti-inflammatory and analgesic effects. | nih.gov |

| Pyrrolidine-2,3-dione Derivatives | P. aeruginosa PBP3 | A 3-hydroxyl group and a heteroaryl group appended to the N-pyrrolidine-2,3-dione were key for target inhibition. | nih.gov |

| 2-Pyrrolidinone and Pyrrolidine Derivatives | Autotaxin | Hydroxamic acid, carboxylic acid, and boronic acid derivatives showed potent inhibition. | nih.gov |

Pharmacophore Elucidation and Optimization within Pyrrolidinone Scaffolds

The pyrrolidinone ring is a privileged scaffold in drug discovery, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space. nih.govnih.govresearchgate.net The non-planar nature of the pyrrolidinone ring, a phenomenon known as "pseudorotation," provides a greater degree of structural diversity compared to flat, two-dimensional aromatic rings. nih.govnih.govresearchgate.net This structural complexity is a key factor in the clinical success of new drug molecules. The substituents on the pyrrolidinone ring, including the N-benzyl and 4-methyl groups of this compound, play a crucial role in defining the molecule's conformation and its interaction with biological targets. nih.gov

Pharmacophore modeling, a computational method used to identify the essential three-dimensional features required for a molecule's biological activity, is a key tool in optimizing pyrrolidinone-based drug candidates. researchgate.net By understanding the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, medicinal chemists can design and synthesize more potent and selective derivatives. For instance, in the development of NAAA inhibitors, structure-activity relationship (SAR) studies of pyrrolidinone amide derivatives revealed that small, lipophilic substituents on the terminal phenyl group were optimal for potency. researchgate.net Similarly, for pyrrolidine derivatives targeting α-amylase and α-glucosidase, the presence and nature of substituents on the pyrrolidinone core significantly influenced their inhibitory activity. nih.gov

Development of Novel Therapeutic Agents Based on the Pyrrolidinone Core

The inherent drug-like properties of the pyrrolidinone scaffold have led to its use in the development of a wide range of therapeutic agents. The ability to modify the core structure at multiple positions allows for the fine-tuning of pharmacological properties to target various diseases.

Investigation of Antiviral, Antimicrobial, and Anticancer Properties of Derivatives

Antiviral Activity: The pyrrolidinone scaffold is a component of several antiviral drugs. nih.gov For example, derivatives of pyrrolo[2,3-d]pyrimidine have shown significant antiviral activity against rotavirus and coxsackievirus. nih.gov While direct studies on the antiviral properties of this compound derivatives are limited, the broader class of pyrrolidinone-containing compounds has demonstrated potential in this area. For instance, certain pyrrolidine derivatives have been synthesized and evaluated as inhibitors of influenza A virus neuraminidase. nih.gov

Antimicrobial Activity: The N-benzyl group is a feature found in several classes of antimicrobial compounds. nih.govnih.gov Research on N-benzyl piperidine-4-one derivatives, which are structurally similar to this compound, has shown potent activity against both bacteria and fungi. researchgate.net Specifically, these compounds were effective against Escherichia coli and Aspergillus niger. researchgate.net This suggests that the N-benzyl moiety, in combination with a heterocyclic core, is a promising pharmacophore for the development of new antimicrobial agents.

Anticancer Properties: The pyrrolidinone scaffold is present in numerous compounds with demonstrated anticancer activity. mdpi.com Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and shown to possess significant cytotoxic effects against human lung cancer cells. mdpi.comresearchgate.net The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the pyrrolidinone structure enhanced this anticancer activity. mdpi.comresearchgate.net Furthermore, some 4-methylumbelliferone (B1674119) analogues containing a piperazine (B1678402) moiety have exhibited potent anticancer activities. nih.gov While direct studies on this compound are not extensively reported, the established anticancer potential of related pyrrolidinone derivatives highlights this scaffold as a valuable starting point for the design of new anticancer drugs.

Modulation of Enzyme Activity (e.g., PDE9, PARP) by Pyrrolidinone-containing Ligands

Phosphodiesterase 9 (PDE9) Inhibition: PDE9 inhibitors are being investigated for the treatment of various central nervous system disorders. The pyrazolopyrimidinone (B8486647) scaffold is a common feature in many PDE9 inhibitors. nih.gov While direct evidence for this compound as a PDE9 inhibitor is not available, patent literature describes pyrazolopyrimidine compounds with azetidine (B1206935) or pyrrolidine rings as potential PDE9 inhibitors. google.com This suggests that the pyrrolidinone core could be a viable component in the design of novel PDE9 inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of anticancer agents that have shown significant clinical success, particularly in the treatment of cancers with BRCA mutations. nih.govnih.gov Several approved PARP inhibitors feature heterocyclic scaffolds. The benzimidazole carboxamide scaffold, found in the PARP inhibitor veliparib, is a key structural element. nih.gov A series of benzimidazole carboxamide derivatives incorporating a pyrrolidine ring have been synthesized and shown to have potent inhibitory activity against both PARP-1 and PARP-2. nih.gov Specifically, compounds with a pyrrolidine nucleus at the 2-position of the benzimidazole ring exhibited significant enzyme inhibition. nih.gov This demonstrates the potential of the pyrrolidinone scaffold in the development of effective PARP inhibitors.

| Compound Class | Therapeutic Target | Key Findings |

| N-benzyl piperidine-4-one derivatives | Antimicrobial | Potent activity against Escherichia coli and Aspergillus niger. researchgate.net |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Anticancer | Significant cytotoxicity against human lung cancer cells; enhanced activity with heterocyclic substitutions. mdpi.comresearchgate.net |

| Benzimidazole carboxamides with a pyrrolidine nucleus | PARP-1 and PARP-2 Inhibition | Potent inhibition of both PARP-1 and PARP-2 enzymes. nih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | Antiviral | Significant activity against rotavirus and coxsackievirus. nih.gov |

| Pyrazolopyrimidine compounds with a pyrrolidine ring | PDE9 Inhibition | Described in patent literature as potential PDE9 inhibitors. google.com |

| Pyrrolidinone amide derivatives | NAAA Inhibition | SAR studies identified key structural features for optimal potency. researchgate.net |

Future Research Directions and Translational Perspectives

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The future of synthesizing 1-Benzyl-4-methylpyrrolidin-3-one and other pyrrolidinone derivatives is geared towards "green" and efficient methodologies. Traditional synthetic methods often face limitations regarding cost, environmental impact, and scalability. researchgate.net Modern research, therefore, emphasizes the development of novel, metal-free, and operationally simple synthetic strategies. acs.org

Recent advancements include:

Green Chemistry Approaches: The use of ultrasound irradiation in conjunction with green additives like citric acid in environmentally benign solvents has been reported for the synthesis of substituted pyrrolin-2-ones. rsc.org This method features a clean reaction profile, easy work-up, excellent yields, and significantly reduced reaction times. rsc.org

Metal-Free Catalysis: There is a growing focus on metal-free catalytic systems to avoid the use of potentially toxic and expensive metal catalysts. researchgate.netrsc.org For instance, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze radical tandem cyclizations for constructing highly functionalized 2-pyrrolidinones with high efficiency. rsc.org Another innovative metal-free approach involves a Smiles-Truce cascade reaction using a simple base treatment to produce densely functionalized pyrrolidinones from widely available starting materials. acs.org

Scalability and Atom Economy: Researchers are developing processes that are not only environmentally friendly but also scalable and atom-efficient. A notable example is the direct synthesis of N-substituted-5-methylpyrrolidone derivatives from biosourced levulinic acid without any additives, catalysts, or solvents, resulting in a very low E-factor (a measure of waste produced). researchgate.net Such methods are crucial for the industrial applicability and economic viability of producing these compounds. researchgate.net The development of one-pot, multicomponent reactions further enhances synthetic ideality, affording rapid access to valuable pharmacophore structures. acs.org

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Ultrasound-Promoted Synthesis | Uses citric acid, ethanol, ultrasound | Fast, clean, high yields, green | rsc.org |

| Additive-Free Synthesis | Direct reaction of levulinic acid and amines | No catalyst or solvent, low waste (E-factor ~0.2), scalable | researchgate.net |

| Smiles-Truce Cascade | Metal-free, base-mediated, one-pot | Operationally simple, scalable, easy diversification | acs.org |

| NHC-Catalyzed Radical Tandem Cyclization | Transition metal-free, broad substrate scope | High efficiency, excellent functional group compatibility | rsc.org |

Exploration of Novel Biological Activities and Therapeutic Indications for Pyrrolidinone Derivatives

The pyrrolidinone scaffold is recognized as a "privileged pharmacophore" due to its presence in numerous pharmacologically active compounds. acs.org The structural rigidity and three-dimensional nature of the pyrrolidine (B122466) ring make it a valuable component in drug design. mdpi.comacs.org Future research will continue to explore the vast chemical space around this core to identify new therapeutic applications.

Promising areas of investigation include:

Neuroprotective Agents: Certain pyrrolidine derivatives have been identified as potent sodium channel blockers. nih.gov One such compound demonstrated significant neuroprotective activity in a rat model of ischemic stroke, suggesting potential for developing treatments for stroke. nih.gov

Nootropic Drugs: The basic structure of pyroglutamic acid, a pyrrolidinone derivative, has been modified to create a class of "nootropic drugs" like piracetam (B1677957) and oxiracetam, which are used in treating CNS diseases such as epilepsy and depression. mdpi.com Further derivatization could lead to new and improved cognitive enhancers.

Anti-inflammatory Agents: Fused pyrrolopyrimidine derivatives have shown potential as antioxidant and anti-inflammatory agents. nih.gov In vitro studies have identified compounds that are potent inhibitors of inflammation in macrophage cell lines, indicating their potential for treating conditions involving cytokine storms, such as those seen in severe viral infections. nih.gov

Enzyme Inhibition: Pyrrolidine derivatives have been investigated as inhibitors of enzymes like α-mannosidase, which is implicated in various diseases. nih.gov The non-planar structure of the pyrrolidine ring is key to its potential for drug development. mdpi.com

| Therapeutic Area | Mechanism/Target | Potential Indication | Reference |

|---|---|---|---|

| Neuroprotection | Sodium Channel Blockade | Ischemic Stroke | nih.gov |

| Cognitive Enhancement (Nootropic) | CNS Modulation (e.g., related to pyroglutamic acid) | Epilepsy, Depression | mdpi.com |

| Anti-inflammatory | Inhibition of inflammatory pathways (e.g., COX-2, TLRs) | Inflammatory diseases, Cytokine Storm | nih.gov |

| Enzyme Inhibition | α-Mannosidase Inhibition | Cancer, Viral Infections | nih.gov |

Advanced Computational Drug Design and Virtual Screening Methodologies

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the identification of lead compounds. nih.gov For pyrrolidinone derivatives, these computational methods are crucial for navigating the vast chemical space and prioritizing candidates for synthesis and testing.

Key computational approaches include:

Virtual Screening (VS): VS allows for the rapid, in silico screening of large chemical libraries to identify molecules likely to bind to a specific biological target. mdpi.com This technique has proven to be highly effective, with one comparative study showing a hit rate of nearly 35% for a virtual screen, compared to just 0.021% for a traditional high-throughput screen against the same target. nih.gov VS can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, which uses the structures of known active compounds. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrrolidine derivatives studied as α-mannosidase inhibitors, QSAR models have highlighted the importance of polar properties and the presence of aromatic rings for activity. nih.gov Recently, a 3D-QSAR model was developed for pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors with high predictive power (Q² value of 0.8779). researchgate.net

Molecular Docking and Simulation: These methods predict how a molecule binds to a protein's active site. researchgate.net Docking studies on pyrrolidin-2-one derivatives with acetylcholinesterase revealed key interactions and binding affinities, with some designed compounds showing a better docking score than the approved drug donepezil. researchgate.net Molecular dynamics (MD) simulations can further assess the stability of the ligand-protein complex over time. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry, from predicting reaction outcomes to designing novel molecules. nih.govnih.gov These technologies hold immense promise for accelerating the discovery and development pipeline for pyrrolidinone-based therapeutics.

Applications in the context of pyrrolidinone research include:

Computer-Aided Synthesis Planning (CASP): ML algorithms can be trained on vast datasets of published chemical reactions to predict synthetic routes for new molecules. nih.gov This can help chemists devise more efficient and successful synthesis plans, reducing failures in the "make" phase of the drug discovery cycle. nih.gov

De Novo Drug Design: AI, particularly using methods like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures with desired therapeutic profiles. scispace.com These algorithms can learn from existing chemical structures and generate new pyrrolidinone derivatives optimized for specific properties like binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netscispace.com

Property Prediction: ML models are increasingly used to predict the biological activities and pharmacokinetic properties of molecules before they are even synthesized. nih.gov This allows researchers to prioritize compounds that are more likely to be effective and have favorable drug-like properties, saving time and resources. scispace.comijettjournal.org Purdue University researchers have developed a framework combining chemical experiments with ML models to create "chemical reactivity flowcharts," which help chemists understand and predict reaction outcomes for complex reactions. scitechdaily.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-4-methylpyrrolidin-3-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylation of 4-methylpyrrolidin-3-one precursors using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Optimization includes varying temperature (e.g., 60–80°C), solvent polarity, and catalyst selection to improve yield. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .

Q. How is the structural characterization of this compound performed using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX or WinGX is employed for precise structural determination. Data collection involves cooling crystals to 173 K to minimize thermal motion artifacts. Refinement parameters (e.g., R-factor < 0.05) and anisotropic displacement ellipsoid analysis using ORTEP ensure accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spills: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodology : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) direct stereochemistry. For example, enantioselective alkylation using L-proline-derived catalysts can yield (S)- or (R)-configured products. Polarimetric analysis and chiral HPLC validate enantiomeric excess (>95%) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodology : Cross-validate experimental NMR (¹H/¹³C) with DFT calculations (e.g., B3LYP/6-311++G(d,p)). Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility. Use 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like acetylcholinesterase. In vitro assays (e.g., Ellman’s method) quantify inhibition. SAR studies modify the benzyl or methyl groups to enhance potency .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。